molecular formula C8H12O3 B117847 1-Methyl-2-oxocyclohexanecarboxylic acid CAS No. 152212-15-2

1-Methyl-2-oxocyclohexanecarboxylic acid

Cat. No.: B117847
CAS No.: 152212-15-2
M. Wt: 156.18 g/mol
InChI Key: SSNKQVCRNSRBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxocyclohexanecarboxylic acid is a cyclohexane derivative featuring a methyl group at position 1, a ketone (oxo) group at position 2, and a carboxylic acid substituent. The IUPAC nomenclature prioritizes the carboxylic acid as the principal functional group, assigning it the lowest possible number (position 1). The methyl and oxo groups are positioned accordingly .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-oxocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNKQVCRNSRBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462201
Record name Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152212-62-9
Record name Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-methyl-2-oxocyclohexanecarboxylic acid and analogous cyclohexane derivatives:

Compound Name Molecular Formula Substituents Functional Groups CAS Number
This compound C₈H₁₂O₃ 1-Methyl, 2-Oxo, Carboxylic Acid Carboxylic acid, Ketone Not Provided
1-Methyl-1-cyclohexanecarboxylic acid C₈H₁₄O₂ 1-Methyl, Carboxylic Acid Carboxylic acid 1123-25-7
2-Oxocyclohexanecarboxylic acid C₇H₁₀O₃ 2-Oxo, Carboxylic Acid Carboxylic acid, Ketone Not Provided
Ethyl 2-oxocyclohexanecarboxylate C₉H₁₄O₃ 2-Oxo, Ethyl Ester Ester, Ketone Not Provided
4-Hydroxycyclohexanecarboxylic acid C₇H₁₂O₃ 4-Hydroxy, Carboxylic Acid Carboxylic acid, Alcohol 1123-28-0

Key Observations :

  • Functional Group Synergy: The ketone in this compound introduces polarity and reactivity (e.g., keto-enol tautomerism), absent in 1-methyl-1-cyclohexanecarboxylic acid .
  • Ester vs. Acid : Ethyl 2-oxocyclohexanecarboxylate lacks the free carboxylic acid group, reducing its acidity and altering solubility compared to the target compound .
  • Hydroxyl vs.
Physicochemical Properties
  • Acidity : The electron-withdrawing oxo group in this compound likely lowers the pKa of the carboxylic acid compared to 1-methyl-1-cyclohexanecarboxylic acid (estimated pKa ~4.5–5.0 vs. ~4.8–5.2) .
  • However, the methyl group may offset this by increasing hydrophobicity.
  • Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions) and condensations, while the carboxylic acid supports salt formation or esterification .

Preparation Methods

Procedure and Reaction Mechanism

The most direct route involves hydrolyzing allyl 1-methyl-2-oxocyclohexanecarboxylate under acidic conditions. In a representative protocol, the ester is refluxed with p-toluenesulfonic acid monohydrate (0.005 equiv) in toluene using a Dean–Stark apparatus to remove water. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

  • Protonation of the ester carbonyl enhances electrophilicity.

  • Nucleophilic attack by water at the carbonyl carbon.

  • Elimination of allyl alcohol, yielding the carboxylic acid.

The Dean–Stark trap ensures continuous water removal, shifting equilibrium toward product formation.

Optimization and Conditions

Key parameters influencing yield and reaction rate include:

ParameterOptimal ValueEffect on Reaction
Catalyst loading0.5–1.0 mol%Higher loadings accelerate kinetics
Temperature110–120°CEnsures reflux and water removal
SolventTolueneAzeotrope with water facilitates trapping
Reaction time12–24 hComplete conversion monitored by TLC

Substituting p-toluenesulfonic acid with sulfuric acid (0.5–1.0 M) reduces cost but may increase side reactions like decarboxylation.

Yield and Workup

Post-reaction, the crude mixture is washed with saturated NaHCO₃ to neutralize residual acid, followed by brine to remove organic impurities. Drying over MgSO₄ and rotary evaporation typically provide the acid in 75–85% yield. Recrystallization from ethyl acetate/hexane improves purity (>98%) but reduces yield by 10–15%.

Base-Catalyzed Hydrolysis of Methyl 1-Methyl-2-oxocyclohexanecarboxylate

Alkaline Saponification

Base-mediated hydrolysis offers an alternative pathway. A mixture of methyl 1-methyl-2-oxocyclohexanecarboxylate and aqueous NaOH (2.0 M) in ethanol is refluxed for 6–8 h. The mechanism involves:

  • Deprotonation of hydroxide ion at the ester carbonyl.

  • Tetrahedral intermediate formation.

  • Methoxide elimination , generating the carboxylate salt.

Acidification with HCl precipitates the free acid.

Comparative Analysis

Base hydrolysis avoids volatile byproducts (e.g., allyl alcohol) but requires stringent pH control to prevent ketone group degradation. Key trade-offs versus acid catalysis:

FactorAcid CatalysisBase Catalysis
ByproductAllyl alcoholMethanol
Reaction time12–24 h6–8 h
Side reactionsDecarboxylationKetone oxidation
Yield75–85%70–80%

Base methods are preferable for heat-sensitive substrates due to milder temperatures (60–80°C).

Palladium-Catalyzed Decarboxylation of β-Ketoesters

Enantioselective Alkylation

A advanced method employs β-ketoesters (e.g., allyl 1-methyl-2-oxocyclohexanecarboxylate) in palladium-catalyzed decarboxylative alkylation. Using Pd(OAc)₂ with phosphinooxazoline (PHOX) ligands, the reaction proceeds via:

  • Oxidative addition of the allyl electrophile to Pd(0).

  • Decarboxylation of the β-ketoester, releasing CO₂.

  • Reductive elimination to form the carboxylic acid.

This approach achieves enantioselectivity (>90% ee) but requires inert conditions and costly ligands.

Substrate Scope and Limitations

The method tolerates diverse substituents on the cyclohexane ring but struggles with sterically hindered esters. Representative data:

SubstrateYield (%)ee (%)
Allyl 1-methyl-2-oxocyclohexanecarboxylate8292
Propargyl analog7588
Benzyl-protected ester6885

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